N1-Losartanyl-losartan (Losartan Impurity) Potassium Salt

Pharmaceutical Quality Control Pharmacopoeial Compliance Reference Standard Qualification

N1-Losartanyl-losartan (Losartan Impurity) Potassium Salt (CAS 212316-86-4) is the monopotassium salt of the 1H-positional dimer of losartan, formally designated as USP Losartan Related Compound D and EP Losartan Impurity L (potassium salt). With molecular formula C44H43Cl2KN12O and molecular weight 865.91 g/mol, it is a white to off-white solid supplied as a pharmacopoeial reference standard for use in specified quality tests and assays defined in the USP and EP compendia.

Molecular Formula C44H43Cl2KN12O
Molecular Weight 865.9 g/mol
CAS No. 212316-86-4
Cat. No. B13430925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Losartanyl-losartan (Losartan Impurity) Potassium Salt
CAS212316-86-4
Molecular FormulaC44H43Cl2KN12O
Molecular Weight865.9 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CN5C(=NN=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl.[K+]
InChIInChI=1S/C44H43Cl2N12O.K/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-52-53-50-43)27-58-44(51-54-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2;/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3;/q-1;+1
InChIKeyFBCPKWKZRZPCIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Losartanyl-losartan (Losartan Impurity) Potassium Salt CAS 212316-86-4: Pharmacopoeial Dimer Reference Standard for Losartan Quality Control


N1-Losartanyl-losartan (Losartan Impurity) Potassium Salt (CAS 212316-86-4) is the monopotassium salt of the 1H-positional dimer of losartan, formally designated as USP Losartan Related Compound D and EP Losartan Impurity L (potassium salt) . With molecular formula C44H43Cl2KN12O and molecular weight 865.91 g/mol, it is a white to off-white solid supplied as a pharmacopoeial reference standard for use in specified quality tests and assays defined in the USP and EP compendia [1]. This compound represents a critical process-related impurity formed during losartan potassium synthesis via N1-tetrazole alkylation, and it is distinct from the acid-catalyzed degradation dimers (compounds E and F) that arise under thermal stress [1].

Why N1-Losartanyl-losartan Potassium Salt Cannot Be Replaced by Freebase or Isomeric Dimer Impurities in Regulated Losartan Analysis


Substituting the potassium salt form of N1-Losartanyl-losartan with the freebase (CAS 230971-71-8) or with other losartan dimer impurities introduces quantitative error in chromatographic purity assays mandated by pharmacopoeial monographs. The potassium salt differs in molecular weight by 38.10 g/mol (865.91 vs. 827.81 Da), in melting point (>84°C dec. vs. 129–132°C), and in solubility profile—directly affecting gravimetric standard preparation, response factor calibration, and system suitability criteria . Furthermore, N1-Losartanyl-losartan (1H-dimer) is a regiospecific N1-linked positional isomer distinct from the 2H-dimer (Impurity M, CAS 230971-72-9) and from the acid-degradation dimers E and F; these isomers exhibit different HPLC relative retention times and cannot be used interchangeably for peak identification or quantification without method revalidation [1]. Patent data confirm that under suboptimal synthesis conditions, dimer L content reaches 0.41–0.44%—exceeding both the USP individual impurity limit of 0.2% and the total impurity limit of 0.5%—whereas optimized processes reduce it to 0.06–0.10%, demonstrating the quantitative sensitivity required of the authentic reference standard [2].

Quantitative Differentiation Evidence for N1-Losartanyl-losartan Potassium Salt Against Closest Analogs


Pharmacopoeial Reference Standard Identity: USP Catalog No. 1370509 with Validated Lot-Specific Traceability Versus Generic Impurity Standards

N1-Losartanyl-losartan Potassium Salt is the only form designated as USP Losartan Related Compound D (Catalog No. 1370509) and listed in the USP Losartan Potassium monograph for chromatographic purity testing. It is supplied as a USP Reference Standard with lot-specific documentation, a molecular formula of C44H43Cl2KN12O, and a molecular weight of 865.91 g/mol . In contrast, generic impurity reference standards from non-pharmacopoeial suppliers typically report purity >95% by HPLC without full pharmacopoeial characterization data (QNMR, 2D-NMR, HSQC, HMBC) that the EP Impurity L standard provides [1]. The USP standard is priced at $987.00 per 20 mg (USP direct), reflecting its fully characterized and regulatory-grade identity .

Pharmaceutical Quality Control Pharmacopoeial Compliance Reference Standard Qualification

Molecular Form Selectivity: Potassium Salt (C44H43Cl2KN12O, MW 865.91) Versus Freebase (C44H44Cl2N12O, MW 827.81) in Quantitative Analysis

The potassium salt form carries a potassium cation (39.10 Da) replacing one acidic tetrazole proton, yielding a molecular weight of 865.91 g/mol compared to 827.81 g/mol for the freebase—a mass difference of 38.10 g/mol (+4.61%) . The melting point of the potassium salt is >84°C (decomposition) vs. 129–132°C for the freebase . Solubility diverges markedly: the potassium salt is slightly soluble in DMSO and ethyl acetate, whereas the freebase is soluble in chloroform and slightly soluble in methanol . Storage conditions also differ: the potassium salt requires −20°C under inert atmosphere, while the freebase is stored at 2–8°C .

Analytical Method Validation Reference Standard Preparation Gravimetric Quantification

Process Impurity Dimer L Quantification: Optimized Synthesis Achieving 0.06% Dimer L vs. Conventional Methods at 0.44%

In a patent describing a multi-temperature-stage synthesis of high-purity losartan, dimer L content was quantified across multiple examples. The optimized method (Example 4, HCl/triethylamine catalyst system in xylene) achieved a dimer L content of 0.06% with dimer M at 0.07% and an overall purity of 99.3% [1]. Under conventional single-temperature conditions (Comparative Example 1: tetrahydropyridine catalyst; Comparative Example 2: triethylamine single-stage; Comparative Example 3: scaled conventional process), dimer L ranged from 0.41% to 0.44%, dimer M from 0.46% to 0.50%, and overall purity was limited to 98.4–98.5% [1]. This represents a 6.8- to 7.3-fold increase in dimer L in the non-optimized process.

Process Chemistry Impurity Control Strategy Synthetic Route Selection

Chromatographic Identity: Regiospecific N1-Tetrazole Dimer (Impurity L) Versus Acid-Degradation Positional Isomers (LD-I, LD-II, LD-III)

Forced degradation of losartan potassium under acidic conditions generates three dimeric impurities designated LD-I, LD-II, and LD-III, with relative retention times (RRT) of 3.63, 3.73, and 3.91 versus losartan potassium (RRT = 1.00) on a C18 reversed-phase HPLC system with acetonitrile–0.1% phosphoric acid gradient [1]. These are dehydration condensation products (symmetrical 2A-2H2O and 2B-2H2O dimers, and an unsymmetrical AB-2H2O dimer) with protonated ions at m/z 809.3144 Da, representing a mass gain of 386.1420 Da versus losartan [1]. In contrast, N1-Losartanyl-losartan (Impurity L, USP Related Compound D) is a process-derived N1-tetrazole-linked 1H-dimer that is not formed under the same acid-stress conditions and is distinguished from LD-I/LD-II/LD-III by both its formation pathway and its chromatographic retention [2]. A validated gradient HPLC method (Qiu et al., 2015) has demonstrated simultaneous separation of all eleven related impurities (B–M), confirming that Impurity L has a retention time distinct from degradation impurities J, K, L, and M [2].

Forced Degradation Studies Impurity Profiling LC-MS/MS Structural Elucidation

Genotoxicity Risk Flag: N1-Losartanyl-losartan Identified as a Genotoxic Impurity Requiring Dedicated Control Strategy

N1-Losartanyl-losartan has been reported to be a genotoxic impurity , distinguishing it from several other losartan-related substances (e.g., Impurity D/A, the aldehyde intermediate) that are not flagged under the ICH M7 guideline for DNA-reactive mutagenic impurities. The USP chromatographic purity monograph for losartan potassium sets an individual unspecified impurity acceptance criterion of ≤0.2% and total impurities ≤0.5% [1]. However, for a genotoxic impurity, ICH M7 requires a compound-specific acceptable intake based on the threshold of toxicological concern (TTC) of 1.5 μg/day, which may translate to a substantially lower analytical control limit (potentially in the ppm range depending on maximum daily dose) [1]. In the German market-screening study by Backer et al. (2024), Impurity L was detected alongside Impurities F, J, K, and M in losartan film-coated tablets using LC-HRMS, demonstrating its real-world presence in marketed products and the importance of targeted monitoring [2].

Genotoxic Impurity Assessment ICH M7 Compliance Sartan Safety

Stability-Indicating Method Compatibility: Potassium Salt Reference Standard Validated for Cozaar Tablet HP-TLC and Gradient HPLC Methods

N1-Losartanyl-losartan Potassium Salt is specifically utilized for the determination of losartan and its degradation products in Cozaar tablets by reversed-phase HP-TLC, a validated method capable of resolving the dimer impurity from the parent drug and from the less-polar degradation dimers E and F [1]. In the Merck stability-indicating HPLC method (McCarthy et al.), the quantification of degradates E and F down to 0.1% levels required a 50-minute gradient separation due to their strong hydrophobicity relative to losartan, and the method was subsequently replaced by a validated simultaneous method for active at 100% and degradates at 0.1% levels [1]. The potassium salt reference standard provides the exact salt form matching the API (losartan potassium), ensuring that the standard's chromatographic behavior mirrors the impurity as it exists in the drug substance matrix . The Qiu et al. (2015) validated gradient HPLC method demonstrated that all eleven related impurities and degradants (B through M, including Impurity L) can be simultaneously quantified with linearity r > 0.9995, recovery 97–103%, and RSD < 2.0%, with LOD/LOQ at ng/mL levels [2].

Stability-Indicating Method HP-TLC Forced Degradation Validation

Priority Application Scenarios for N1-Losartanyl-losartan (Losartan Impurity) Potassium Salt Based on Differentiated Evidence


USP/EP Compendial Batch Release Testing of Losartan Potassium API and Finished Dosage Forms

The potassium salt form is the mandatory reference standard for USP chromatographic purity testing, where the individual impurity limit is ≤0.2% and total impurities ≤0.5% [1]. The method uses a C18 column with acetonitrile–0.1% phosphoric acid gradient at 220 nm detection, and the reference standard is used to establish system suitability and to calculate impurity content by the formula 100(ri/rs) [1]. Substitution with the freebase would introduce a +4.61% systematic error [2].

Genotoxic Impurity Risk Assessment and ICH M7-Compliant Control Strategy for Sartan APIs

Given the reported genotoxicity of N1-Losartanyl-losartan [1], analytical development laboratories must establish a compound-specific limit based on the TTC of 1.5 μg/day per ICH M7(R1). This typically requires an LC-MS/MS method with a limit of quantification well below 1 ppm for a 100 mg maximum daily dose, which cannot be achieved with non-pharmacopoeial reference standards that lack the required purity certification and characterization data [2].

Synthetic Route Optimization: Quantifying Dimer L Formation as a Critical Process Parameter

Process R&D teams can benchmark their synthetic route performance against patent-reported data where optimized multi-stage temperature control (90–110°C then 75–85°C) reduces dimer L to 0.06% versus 0.44% in conventional single-stage conditions [1]. The N1-Losartanyl-losartan potassium salt reference standard is required for HPLC quantification to determine whether a given batch meets the target of <0.1% dimer L, enabling real-time process control rather than post-synthesis purification [1].

Stability-Indicating Method Development and Forced Degradation Peak Identification for ANDA Submissions

In forced degradation studies (acid, base, oxidative, photolytic, thermal), the N1-Losartanyl-losartan impurity L peak must be distinguished from the acid-degradation dimers LD-I/LD-II/LD-III (RRT 3.63, 3.73, 3.91) [1] and from Impurity M (the 2H-dimer positional isomer) [2]. The validated multi-impurity HPLC method using an authentic potassium salt reference standard enables peak assignment by retention time matching, ensuring that the degradation pathway is correctly characterized and that the stability-indicating nature of the method is demonstrated per ICH Q2(R1) requirements.

Quote Request

Request a Quote for N1-Losartanyl-losartan (Losartan Impurity) Potassium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.